2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound featuring a unique structure that integrates both thiazole and trifluoromethyl groups. These specific chemical groups lend this compound distinct properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide, a multi-step process is typically employed. The synthesis begins with the formation of the thiazole ring, followed by the introduction of the trifluoromethyl group. Reaction conditions often involve the use of base catalysts and specific temperature controls to ensure efficient formation of the compound.
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to scale up production while maintaining stringent quality control. The precise conditions vary based on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives, which might alter its properties or enhance its activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound, potentially altering its reactivity and application.
Substitution: The compound can participate in substitution reactions, especially involving the trifluoromethyl group, which can be replaced by other functional groups to create different analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products
Oxidation: Various oxidized thiazole derivatives.
Reduction: Reduced amino or carboxamide analogs.
Substitution: Various substituted thiazole derivatives with modified activity profiles.
Scientific Research Applications
This compound has diverse applications in various fields due to its unique structure:
Chemistry: Used as a building block for synthesizing more complex molecules and studying thiazole chemistry.
Biology: Functions as a molecular probe in biological assays to investigate enzyme interactions and cellular pathways.
Medicine: Potentially serves as a precursor for developing pharmaceutical agents, particularly those targeting metabolic or infectious diseases.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials, leveraging its unique trifluoromethyl and thiazole functionalities.
Mechanism of Action
Comparing this compound with similar compounds highlights its uniqueness:
2-amino-5-trifluoromethylthiazole: Similar in possessing a trifluoromethyl group, but differs in the placement and additional functional groups.
4-methylthiazole-5-carboxamide: Contains a thiazole ring and carboxamide, but lacks the trifluoromethyl group, altering its chemical behavior.
Uniqueness: The combination of an ethylamino group, trifluoromethyl substitution, and thiazole rings distinguishes this compound, giving it a distinct reactivity profile and making it valuable for specific applications.
Comparison with Similar Compounds
2-amino-5-trifluoromethylthiazole
4-methylthiazole-5-carboxamide
2-(ethylamino)thiazole
5-trifluoromethyl-1,3-thiazole
That’s a deep dive into 2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide! Fascinating how each functional group opens new doors for chemical exploration, isn't it?
Properties
IUPAC Name |
2-(ethylamino)-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4OS2/c1-2-16-11-18-7(5-22-11)10(20)17-4-3-9-19-8(6-21-9)12(13,14)15/h5-6H,2-4H2,1H3,(H,16,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDQXNQOIYCQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)C(=O)NCCC2=NC(=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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